Ridogrel is a synthetic compound classified as a dual thromboxane A2 (TxA2) synthase inhibitor and TxA2/prostaglandin endoperoxide receptor antagonist. [, , , , , , ] It plays a significant role in scientific research investigating platelet function, thrombosis, inflammation, and vascular reactivity. [, , , , , , , ]
Mechanism of Action
Thromboxane A2 Synthase Inhibition: Ridogrel inhibits the enzyme thromboxane A2 synthase, responsible for converting prostaglandin H2 to thromboxane A2. [, , , , , , , , , ] This reduces the formation of TxA2, a potent vasoconstrictor and platelet aggregator. [, , , , , ]
Thromboxane A2/Prostaglandin Endoperoxide Receptor Antagonism: Ridogrel also blocks the TxA2/prostaglandin endoperoxide receptors on platelets and vascular smooth muscle. [, , , , , , , , ] This prevents TxA2 and prostaglandin endoperoxides from binding to their receptors and exerting their vasoconstrictive and platelet-aggregating effects. [, , , , , , ]
This dual mechanism makes Ridogrel a potent antiplatelet agent with potential anti-inflammatory and vasodilatory properties. [, , , , , , , , , , ]
Applications
Thrombosis Research: Ridogrel has been extensively studied for its antithrombotic potential. [, , , , ] Studies in animal models have demonstrated its efficacy in preventing and delaying occlusive thrombosis in coronary arteries, [, , , , ] carotid arteries, [, ] and mesenteric arteries. [] It has also been shown to enhance the efficacy of thrombolytic agents like streptokinase. [, ]
Hypertension Research: Ridogrel has shown antihypertensive effects in spontaneously hypertensive rats, likely through its ability to reduce TxA2 levels and modulate prostaglandin synthesis. [, , ] Research suggests its potential in managing hypertension associated with renal failure and pregnancy. [, ]
Vascular Reactivity Research: Ridogrel has been used to investigate the role of TxA2 and prostaglandins in regulating vascular tone. [, , , , ] Studies utilizing Ridogrel have provided insights into the mechanisms underlying altered microvascular reactivity in hypertension and other vascular diseases. [, , , , ]
Platelet Function Research: Ridogrel has been instrumental in elucidating the role of TxA2 and its receptors in platelet activation and aggregation. [, , , , , , ] Studies using Ridogrel have demonstrated the synergistic effects of blocking both TxA2 synthesis and receptor activation in inhibiting platelet function. [, , , , ]
Related Compounds
Aspirin (Acetylsalicylic Acid)
Compound Description: Aspirin, also known as acetylsalicylic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by irreversibly inhibiting cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, including thromboxane A2 (TXA2) and prostacyclin (PGI2). [, , , , , , , , , ]
Thromboxane B2 (TXB2)
Compound Description: TXB2 is the stable metabolite of TXA2, a potent vasoconstrictor and platelet aggregator. Measuring TXB2 levels serves as a marker of TXA2 biosynthesis. [, , , , , , , , , , , , ]
Relevance: Ridogrel, as a dual TXA2 synthase inhibitor and receptor antagonist, effectively reduces TXB2 levels, indicating a decrease in TXA2 production. This reduction in TXA2 levels contributes to the antiplatelet and potential therapeutic benefits of Ridogrel. [, , , , , , , , , , , , ]
6-keto-Prostaglandin F1α (6-keto-PGF1α)
Compound Description: 6-keto-PGF1α is the stable hydrolysis product of prostacyclin (PGI2). It is often used as a marker of PGI2 production. [, , , , , , , ]
Relevance: Ridogrel, unlike aspirin, has been shown to increase 6-keto-PGF1α levels, suggesting either an increase in PGI2 production or a redirection of arachidonic acid metabolism towards PGI2 synthesis. [, , , , , , , ] This increase in PGI2, a vasodilator and inhibitor of platelet aggregation, contributes to the beneficial effects of Ridogrel, especially in comparison to aspirin.
U46619
Compound Description: U46619 is a synthetic analog of the prostaglandin endoperoxide PGH2. It acts as a potent thromboxane A2 (TXA2) mimetic, activating TXA2 receptors. [, , , , , , , ]
Relevance: U46619 is often used in research to study the effects of TXA2 receptor activation. The ability of Ridogrel to inhibit U46619-induced platelet aggregation demonstrates its effectiveness as a TXA2 receptor antagonist. [, , , , , , , ]
Prostaglandin E2 (PGE2)
Compound Description: PGE2 is a prostaglandin involved in various physiological processes, including inflammation and pain. It is produced through the cyclooxygenase pathway. [, , , , , ]
Relevance: While Ridogrel's primary target is TXA2, some studies have shown that it can also increase PGE2 levels, similar to its effect on 6-keto-PGF1α. This suggests a potential shift in arachidonic acid metabolism towards vasodilatory and potentially anti-inflammatory prostaglandins with Ridogrel treatment. [, , , , , ]
Prostaglandin F2α (PGF2α)
Compound Description: PGF2α is a prostaglandin involved in various physiological processes, including smooth muscle contraction and inflammation. It is produced through the cyclooxygenase pathway. [, , ]
Relevance: Similar to PGE2, Ridogrel has been shown to increase PGF2α levels in some studies. This further suggests a potential shift in arachidonic acid metabolism towards other prostaglandins, although the clinical significance of increased PGF2α with Ridogrel requires further investigation. [, , ]
Hirulog
Compound Description: Hirulog is a synthetic peptide that acts as a direct thrombin inhibitor. It prevents thrombin's actions, including platelet activation and fibrin formation. []
Relevance: In one study, Hirulog was used in combination with Ridogrel and tissue plasminogen activator (t-PA) in a canine model of coronary thrombosis. The combination demonstrated enhanced thrombolysis and delayed reocclusion compared to t-PA alone or with either drug alone. This highlights the potential for synergistic effects when combining Ridogrel with other antithrombotic agents. []
Ketanserin
Compound Description: Ketanserin is a selective antagonist of the 5-HT2A receptor subtype, primarily known for its antihypertensive effects. It also inhibits serotonin-induced platelet aggregation. [, , , ]
Relevance: Ketanserin is often studied in conjunction with Ridogrel to evaluate their combined effects on platelet aggregation and vascular tone. Studies suggest potential synergistic effects of the two drugs, particularly in inhibiting platelet activation induced by collagen. This combination therapy may offer benefits in treating conditions like intermittent claudication. [, , , ]
Dazoxiben
Compound Description: Dazoxiben is a selective thromboxane synthase inhibitor. It blocks the conversion of prostaglandin H2 to TXA2, thereby reducing TXA2 levels. [, , , , , ]
Sulotroban
Compound Description: Sulotroban is a selective thromboxane A2 (TXA2) receptor antagonist. It blocks the binding of TXA2 to its receptor, preventing TXA2-mediated effects. [, ]
Relevance: Sulotroban's mechanism of action is similar to one aspect of Ridogrel's pharmacology, specifically the blockade of TXA2 receptors. Comparing the two drugs helps elucidate the relative contributions of TXA2 synthase inhibition and receptor antagonism to the overall antithrombotic effects of Ridogrel. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
L-rhamnopyranose is an L-rhamnose in cyclic pyranose form. It is an enantiomer of a D-rhamnopyranose. L-Rhamnose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). L-Rhamnose is a natural product found in Codonopsis pilosula, Poa huecu, and other organisms with data available. A methylpentose whose L- isomer is found naturally in many plant glycosides and some gram-negative bacterial lipopolysaccharides.
A methylated analog of RHI002 which is a selective inhibitor of human RNaseH2 RHI002-Me is a methylated derivative of RHI002 which is a selective inhibitor of human RNaseH2